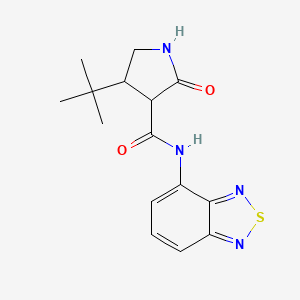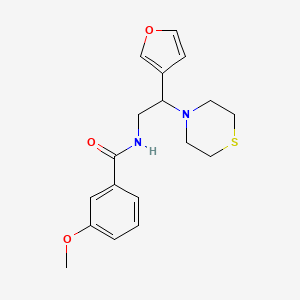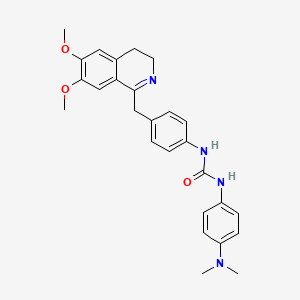
(3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is a pyrrolidine derivative with a unique chemical structure that exhibits promising properties in various biological systems.
Wirkmechanismus
The mechanism of action of (3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors that are involved in various biological processes. For example, this compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the progression of cancer and inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of MMPs, which are enzymes that degrade extracellular matrix proteins and contribute to the progression of cancer and inflammation. This compound has also been found to inhibit the activity of certain receptors such as the adenosine A3 receptor, which is involved in the regulation of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide in lab experiments is its unique chemical structure, which exhibits promising properties in various biological systems. This compound has been shown to inhibit the activity of enzymes and receptors that are involved in various diseases, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on (3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide. One of the directions is to study its potential use in the treatment of cancer and inflammation. This compound has been shown to inhibit the activity of MMPs, which are enzymes that play a crucial role in the progression of these diseases. Another direction is to study its potential use in the treatment of neurological disorders. This compound has been found to inhibit the activity of certain receptors such as the adenosine A3 receptor, which is involved in the regulation of inflammation and pain. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the development of new drugs.
Synthesemethoden
The synthesis of (3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide involves the reaction of 4-cyanooxan-4-ylacetic acid with (S)-(-)-1-benzyl-3-hydroxypyrrolidine-2,5-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then subjected to purification by column chromatography to obtain the desired product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-1-Benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide has been studied extensively for its potential use in the development of new drugs. This compound has shown promising activity against various diseases such as cancer, inflammation, and neurological disorders. It has been found to inhibit the activity of certain enzymes and receptors that are involved in the progression of these diseases.
Eigenschaften
IUPAC Name |
(3S,4S)-1-benzyl-N-(4-cyanooxan-4-yl)-4-methylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-15-11-22(12-16-5-3-2-4-6-16)13-17(15)18(23)21-19(14-20)7-9-24-10-8-19/h2-6,15,17H,7-13H2,1H3,(H,21,23)/t15-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNYMLGDAQFGSW-NVXWUHKLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)NC2(CCOCC2)C#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)NC2(CCOCC2)C#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-b]azepine](/img/structure/B2769410.png)
![N-(2,4-dichlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2769412.png)




![(Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2769420.png)
![4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2769423.png)

![1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2769428.png)
